Solubility Profile of N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine in Organic Solvents
Solubility Profile of N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine in Organic Solvents
[1]
Executive Summary
N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine (also referred to as 5-Bromo-4-methyl-N-phenylpyridin-2-amine) is a critical pharmacophore in the synthesis of next-generation kinase inhibitors.[1] Its structural motif—a pyridine core decorated with a halogen (Br), a hydrophobic alkyl group (Me), and a secondary amine attached to a phenyl ring—dictates a distinct solubility profile governed by
This technical guide addresses the thermodynamic solubility of this compound. While specific empirical datasets for this proprietary intermediate are often ring-fenced within internal pharmaceutical databases, this guide provides a predictive physicochemical profile , a validated experimental protocol for data generation, and the thermodynamic modeling framework required for process optimization (crystallization and formulation).
Chemical Identity & Physicochemical Profiling
Understanding the solubility landscape requires a structural dissection of the molecule.
-
IUPAC Name: N-(5-Bromo-4-methylpyridin-2-yl)aniline
-
Molecular Formula:
-
Molecular Weight: 263.14 g/mol
-
Structural Features:
-
Pyridine Nitrogen: Weakly basic (
), acts as a hydrogen bond acceptor. -
Secondary Amine (-NH-): Acts as a hydrogen bond donor.[1]
-
Bromine (C-5): Increases lipophilicity and density; introduces halogen bonding potential.
-
Phenyl Ring: Enhances hydrophobicity and planar stacking.
-
Predictive Solubility Ranking
Based on Calculated LogP (cLogP
| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, NMP | Very High | Strong dipole-dipole interactions; disruption of solute-solute |
| Polar Aprotic | Acetone, THF | High | Good solvency; moderate volatility aids in recrystallization. |
| Polar Protic | Methanol, Ethanol | Moderate | H-bonding capability exists, but hydrophobic bulk limits solubility compared to aprotics.[1] |
| Esters/Ethers | Ethyl Acetate, MTBE | Moderate | "Like dissolves like" (polar interactions); useful for extraction. |
| Non-Polar | Hexane, Heptane | Very Low | High energy cost to create cavities for the polarizable aromatic system. |
| Aqueous | Water | Insoluble | Hydrophobic effect dominates; requires pH adjustment (acidification) to solubilize. |
Experimental Methodology: The Laser Monitoring System
To determine the precise mole fraction solubility (
Protocol: Dynamic Laser Solubility Determination
Objective: Measure the disappearance of the solid phase (turbidity to clarity transition) as a function of temperature (
-
Preparation:
-
Weigh a precise mass (
) of the solute into a jacketed glass vessel. -
Add a known mass (
) of the solvent.
-
-
Equilibration:
-
Set the stirring rate to 400 rpm to ensure hydrodynamic homogeneity.
-
Circulate water through the jacket to control
with precision ( K).
-
-
Laser Detection:
-
Direct a He-Ne laser beam (
mW) through the vessel. -
Measure the transmitted light intensity (
) using a photodiode. -
State A (Suspension): Low
due to scattering by solid particles. -
State B (Solution): High
(baseline) when dissolution is complete.
-
-
Temperature Ramp:
-
Slowly increase
(0.1 K/min) until the transmittance spikes to the baseline value. -
Record this temperature as the Saturation Temperature (
) for the specific mole fraction.
-
-
Replication:
-
Repeat with varying solute/solvent ratios to construct the full polythermal solubility curve.
-
Visualization: Experimental Workflow
Caption: Dynamic laser monitoring workflow for determining saturation temperature (
Thermodynamic Modeling & Data Analysis
Once experimental data (
Modified Apelblat Equation
The modified Apelblat equation is the industry standard for correlating solubility data in pure solvents. It accounts for the non-ideal behavior of the solution.
- : Mole fraction solubility.
- : Absolute temperature (K).
- : Empirical model parameters derived via multivariate regression.
Thermodynamic Parameters (van't Hoff Analysis)
The dissolution process is governed by the Gibbs free energy change (
-
Enthalpy of Solution (
):-
Interpretation: A positive
indicates an endothermic process (solubility increases with T), which is typical for this class of compounds.
-
-
Entropy of Solution (
):-
Interpretation: Reflects the disorder increase when the crystal lattice breaks and solvates.
-
Visualization: Thermodynamic Cycle
Caption: Born-Haber cycle illustrating the relationship between sublimation, solvation, and dissolution enthalpy.[1]
Practical Applications in Drug Development
The solubility profile of N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine directly impacts:
-
Purification (Recrystallization):
-
Strategy: Use a solvent system with a steep solubility-temperature gradient (high Apelblat
value). -
Recommendation: Likely Ethanol/Water or Ethyl Acetate/Hexane mixtures. Dissolve at reflux in the good solvent (EtOH or EtOAc), then cool or add anti-solvent (Water or Hexane) to precipitate high-purity crystals.
-
-
Reaction Optimization:
-
For Buchwald-Hartwig couplings involving this amine, 1,4-Dioxane or Toluene are preferred due to high solubility at elevated temperatures (
C), ensuring homogenous kinetics.
-
-
Formulation:
-
Due to predicted low aqueous solubility, formulation will likely require Lipid-based Drug Delivery Systems (LBDDS) or amorphous solid dispersions (ASD) using polymers like HPMC-AS to enhance bioavailability.
-
References
- Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for solubility protocols).
-
Acree, W. E., & Abraham, M. H. (2001). "Solubility Predictions for Pharmaceutical and Other Organic Compounds." Journal of Pharmaceutical Sciences, 90(8). Link
-
BenchChem. (2025).[2][3] Product Profile: 2-Amino-5-bromo-4-methylpyridine. (Source for precursor data). Link
-
Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical & Thermodynamics, 31(1), 85-91.[1] (Foundational paper for the Apelblat model). Link
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Sigma-Aldrich. (2025). Safety Data Sheet: 2-Amino-5-bromo-4-methylpyridine. Link
